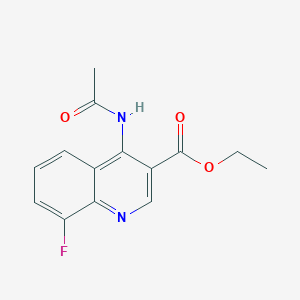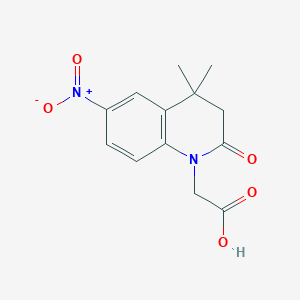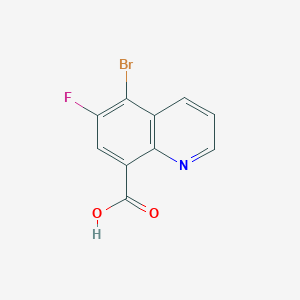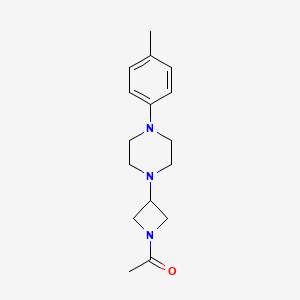
1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone is a chemical compound that belongs to the class of azetidines and piperazines It is characterized by the presence of a p-tolyl group attached to a piperazine ring, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperazine Derivative: The p-tolyl group is introduced to the piperazine ring through a nucleophilic substitution reaction. This step often involves the reaction of p-tolyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Formation of the Azetidine Ring: The piperazine derivative is then reacted with an azetidine precursor, such as azetidine-1-carboxylic acid, under appropriate conditions to form the azetidine ring.
Acetylation: The final step involves the acetylation of the azetidine ring to introduce the ethanone group. This is typically achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as a non-selective α-adrenoceptor antagonist.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone involves its interaction with α-adrenoceptors. It acts as a non-selective antagonist of α1B and α2A-adrenoceptors . By inhibiting these receptors, the compound can modulate the sympathetic nervous system, leading to improved lipid and carbohydrate profiles and reduced glucose and triglyceride levels . The exact molecular pathways and targets involved in these effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: This compound also acts as a non-selective α-adrenoceptor antagonist and shares similar pharmacological properties.
1-(3-(4-(m-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone: A structural isomer with similar biological activity but different spatial arrangement of the tolyl group.
Uniqueness
1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone is unique due to its specific combination of the p-tolyl group, piperazine ring, and azetidine ring. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-[3-[4-(4-methylphenyl)piperazin-1-yl]azetidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O/c1-13-3-5-15(6-4-13)17-7-9-18(10-8-17)16-11-19(12-16)14(2)20/h3-6,16H,7-12H2,1-2H3 |
InChI Key |
JXHPBQJGQJYERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3CN(C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![2,4-Dimethyl-3-phenylindeno[2,1-B]pyran](/img/structure/B11848635.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
![3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11848639.png)
![(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
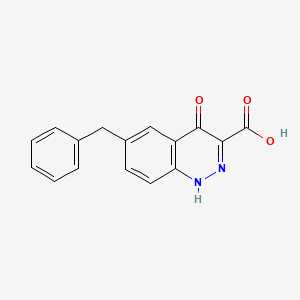
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B11848653.png)
![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)
